Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate typically involves the cyclization of 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate in the presence of thionyl chloride . The reaction is carried out at 75°C for 16 hours, followed by the removal of the solvent under reduced pressure . This method ensures the formation of the desired quinoline derivative with high yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various biological targets, including enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but lacks the ethoxy group at the 7-position.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar structure but has a fluorine atom instead of an ethoxy group at the 7-position.
The presence of the ethoxy group in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUVSBTWMKVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738338 | |
Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953803-81-1 | |
Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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